![molecular formula C16H13ClO4 B2509458 4-[2-(2-Chlorphenyl)-2-oxoethoxy]-3-methoxybenzaldehyd CAS No. 723331-77-9](/img/structure/B2509458.png)
4-[2-(2-Chlorphenyl)-2-oxoethoxy]-3-methoxybenzaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde is a derivative of benzaldehyde with specific substituents that influence its chemical and physical properties. While the exact compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, including O-alkylation and Vilsmeier-Hack (V-H) reactions, as seen in the synthesis of 4-benzyloxy-2-methoxybenzaldehyde . The solid-state reaction, a green synthesis approach, has been used to explore novel compounds, such as the binary organic complex formed from 4-chloroaniline and 3-hydroxy-4-methoxybenzaldehyde . These methods could potentially be adapted for the synthesis of 4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde.
Molecular Structure Analysis
X-ray diffraction (XRD) studies confirm the formation of complexes and identify the crystal structure and atomic packing, as demonstrated in the study of a molecular complex involving 3-hydroxy-4-methoxybenzaldehyde . Similarly, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was determined by X-ray analysis, providing detailed information about the orthorhombic crystal system . These techniques could be applied to determine the molecular structure of 4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde.
Chemical Reactions Analysis
The reactivity of similar compounds can be inferred from studies such as the synthesis of metallophthalocyanines containing methoxyphenyl and hydroxybenzaldehyde groups, where the structures were confirmed using various spectroscopic techniques . The efficient multigram-scale synthesis of 4-(ω-chloroalkoxy)phenols also provides a framework for understanding the reactivity of chloroalkoxy substituents in these types of compounds .
Physical and Chemical Properties Analysis
Spectroscopic techniques, including IR, NMR, and UV-Vis absorption spectra, are commonly used to study the physicochemical properties of compounds. For instance, the binary organic complex mentioned earlier shows a 70% transmittance efficiency with a cutoff wavelength of 412 nm, and the band gap and refractive index of the crystal have also been studied . The compound 4-hexyloxy-3-methoxybenzaldehyde was investigated using density functional theory (DFT) to calculate optimized geometry, vibrational frequencies, NMR chemical shifts, and other properties . These methods could be used to analyze the physical and chemical properties of 4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde.
Wissenschaftliche Forschungsanwendungen
Antikrebsforschung
Die molekulare Struktur der Verbindung deutet auf potenzielle Antikrebs-Eigenschaften hin. Forscher haben ihre Auswirkungen auf Krebszelllinien untersucht, insbesondere ihre Auswirkungen auf Zellproliferation, Apoptose und Metastasenhemmung. Rechnerische Studien mit quantenchemischen Methoden (B3LYP, M06-2X und MP2) haben ihre Struktur und ihre Schwingungsspektren charakterisiert . Weitere Studien könnten ihren Wirkmechanismus und ihr Potenzial als gezielte Therapie untersuchen.
Kristalltechnik
Im Bereich der Kristalltechnik spielen Verbindungen wie diese eine entscheidende Rolle. Forscher haben ihre kristallinen Formen untersucht, darunter Monomere, Dimere und Stapelanordnungen. Das Verständnis von Kristallstrukturen hilft bei der Entwicklung effizienterer Arzneimittelformulierungen und der Optimierung der Löslichkeit . Die Untersuchung seines Polymorphismus und seiner Stabilität ist für die Arzneimittelentwicklung unerlässlich.
Antibiotika
Aufgrund seines chlorierten aromatischen Rings kann diese Verbindung antimikrobielle Aktivität aufweisen. Forscher haben Derivate mit ähnlichen strukturellen Motiven synthetisiert und ihre pharmakologischen Eigenschaften bewertet. Die Untersuchung seines Potenzials als antimikrobielles Mittel gegen bakterielle und Pilzpathogene könnte wertvolle Erkenntnisse liefern .
Metalloproteinase-Hemmung
Molekular-Docking-Studien haben bewertet, wie diese Verbindung mit Aminosäuren im MMP-2-Metalloproteinase-Rezeptor interagiert. Solche Interaktionen sind entscheidend für das Verständnis ihres Potenzials als Enzyminhibitor. Die gezielte Ansprache von MMP-2 könnte Auswirkungen auf die Krebsmetastasierung und den Gewebsumbau haben .
Eigenschaften
IUPAC Name |
4-[2-(2-chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4/c1-20-16-8-11(9-18)6-7-15(16)21-10-14(19)12-4-2-3-5-13(12)17/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNYMFKOBZXFDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

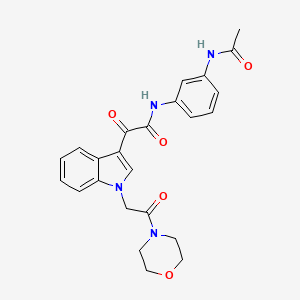
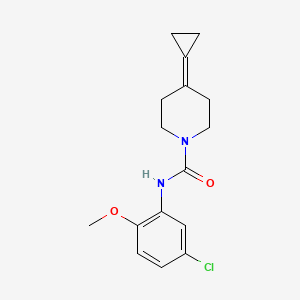
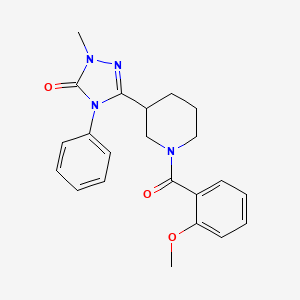

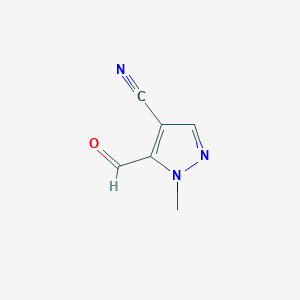

![N-(4-bromo-2-fluorophenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2509383.png)
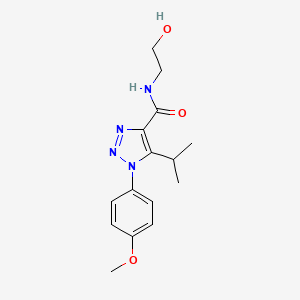

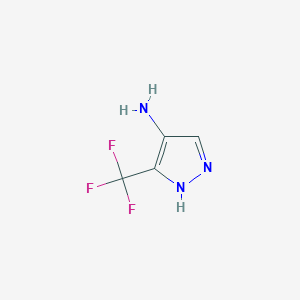
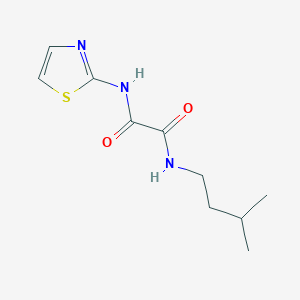
![Methyl 3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B2509391.png)

